molecular formula C16H14O2 B133822 3-Methoxy Dibenzosuberone CAS No. 17910-76-8

3-Methoxy Dibenzosuberone

Cat. No. B133822
CAS RN: 17910-76-8
M. Wt: 238.28 g/mol
InChI Key: JPZSNCJZMJUYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy Dibenzosuberone is an intermediate in the preparation of dibenzocycloheptenes . It has a molecular weight of 238.28 and a molecular formula of C16H14O2 .


Synthesis Analysis

The synthesis of Dibenzosuberone, which is a key intermediate for 3-Methoxy Dibenzosuberone, has been improved by using a milder and greener approach that limits waste production via the use of immobilized catalysts . The reactions were performed with 2 (5 g, 22.09 mmol, 1 eq.), Amberlyst-15 (5 eq.), SOCl2 (8.68 g, 72.91 mmol, 3.3 eq.), in toluene (90 mL) at 60–105 °C .


Molecular Structure Analysis

3-Methoxy Dibenzosuberone is a derivative of 2,3:6,7-Dibenzosuberan .


Chemical Reactions Analysis

The current synthesis of dibenzosuberone, a key intermediate for 3-Methoxy Dibenzosuberone, exploits the use of Lewis Acids and produces large amounts of waste . A novel and innovative preparation of dibenzosuberone enabled by a supported acid catalyst was devised .


Physical And Chemical Properties Analysis

3-Methoxy Dibenzosuberone has a CAS Number of 17910-76-8, a molecular weight of 238.28, and a molecular formula of C16H14O2 .

Scientific Research Applications

Antidepressant Properties

3-Methoxy Dibenzosuberone is an intermediate in the synthesis of tricyclic antidepressants (TCAs) . These compounds, including amitriptyline, imipramine, and noxiptiline, have been widely used for treating depressive disorders. TCAs containing dibenzosuberone moieties primarily affect the autonomic and central nervous systems. Amitriptyline, in particular, remains one of the most commonly prescribed TCAs . Research continues to explore their efficacy, safety, and side effects.

Pain Management

Beyond depression, dibenzosuberone derivatives have shown promise in managing painful conditions. These include migraine headaches, noncardiac chest pain, functional dyspepsia, and irritable bowel syndrome (IBS) . The potential analgesic effects of 3-Methoxy Dibenzosuberone warrant further investigation.

Anti-Cancer Applications

Dibenzosuberone derivatives play a role in the synthesis of several APIs, including anti-cancer drugs . Suberenyl chloride, for instance, utilizes a dibenzosuberone core. Researchers are exploring the anti-cancer properties of compounds related to 3-Methoxy Dibenzosuberone.

Dibenzocycloheptenes

The compound contributes to the preparation of dibenzocycloheptenes . These bicyclic structures have diverse applications, including medicinal chemistry and material science.

Mechanism of Action

Target of Action

3-Methoxy Dibenzosuberone is a derivative of 2,3:6,7-Dibenzosuberan It’s known that similar compounds, such as dibenzosuberone derivatives, are used in the preparation of pharmaceutically active dibenzocycloheptenes , which are known to interact with the autonomic and central nervous systems .

Mode of Action

It’s worth noting that similar compounds, such as dibenzocycloheptenes, have been used as tricyclic antidepressants (tcas) . TCAs work by blocking the reuptake of norepinephrine and serotonin into nerve cells, thereby increasing the levels of these neurotransmitters in the brain and enhancing mood .

Biochemical Pathways

It’s known that similar compounds, such as dibenzocycloheptenes, affect the serotonin and norepinephrine pathways . These pathways play crucial roles in mood regulation and the overall functioning of the central nervous system .

Pharmacokinetics

It’s known that similar compounds, such as dibenzocycloheptenes, are well-absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

It’s known that similar compounds, such as dibenzocycloheptenes, can have a significant impact on mood regulation . They can alleviate symptoms of depression and other mood disorders by increasing the levels of serotonin and norepinephrine in the brain .

Action Environment

It’s known that the efficacy of similar compounds, such as dibenzocycloheptenes, can be influenced by various factors, including the individual’s overall health, age, metabolism, and the presence of other medications .

Safety and Hazards

The safety data sheet for Dibenzosuberone, a key intermediate for 3-Methoxy Dibenzosuberone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye irritation .

properties

IUPAC Name

5-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-18-13-9-8-12-7-6-11-4-2-3-5-14(11)16(17)15(12)10-13/h2-5,8-10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZSNCJZMJUYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC3=CC=CC=C3C2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603917
Record name 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy Dibenzosuberone

CAS RN

17910-76-8
Record name 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 50 ml of a methylene chloride solution containing 1.80 g (7.0 mmol) of 2-[2-(4-methoxyphenyl)ethyl]benzoic acid were added 1.83 ml (13 mmol) of trifluoroacetic anhydride and 0.8 ml (6.3 mmol) of boron trifluoride ethyl ether complex and the mixture was stirred at room temperature for 5 hours.
Quantity
1.83 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.